Cas no 2416218-85-2 ((1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride)

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chiral amine derivative featuring a fluorinated aromatic ring, which confers unique electronic and steric properties. The stereospecific (1S) configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of fluorine and trifluoromethyl groups enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. As a hydrochloride salt, it offers improved solubility and handling characteristics. This compound is particularly useful in medicinal chemistry as a building block for designing bioactive molecules, including CNS-targeting agents or enzyme inhibitors. Its structural features make it a versatile intermediate for exploring structure-activity relationships in fluorinated pharmacophores.
(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride structure
2416218-85-2 structure
Product Name:(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride
CAS No:2416218-85-2
MF:C9H10ClF4N
MW:243.629015445709
MDL:MFCD24430414
CID:5086299
PubChem ID:146109592
Update Time:2025-05-19

(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
    • (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
    • AT27429
    • (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine HCl
    • (1S)-1-(2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL)ETHAN-1-AMINE HCL
    • (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride
    • MFCD24430414
    • (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine hydrochloride
    • CS-0169655
    • EN300-25310566
    • (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride
    • BS-48841
    • (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
    • 2416218-85-2
    • MDL: MFCD24430414
    • Inchi: 1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1
    • InChI Key: OWBHILUDLKIQEF-JEDNCBNOSA-N
    • SMILES: Cl.FC1C(C(F)(F)F)=CC=CC=1[C@H](C)N

Computed Properties

  • Exact Mass: 243.0437897g/mol
  • Monoisotopic Mass: 243.0437897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride Pricemore >>

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(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride Related Literature

Additional information on (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride

Introduction to (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride (CAS No. 2416218-85-2)

Compound with the CAS number 2416218-85-2 and the product name (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.

The molecular structure of this compound features a chiral center at the (1S) position, which is a critical factor in determining its biological activity. The presence of both fluoro and trifluoromethyl substituents on the phenyl ring enhances its lipophilicity and metabolic stability, making it an attractive candidate for further exploration in drug design. These substituents not only improve the compound's pharmacokinetic properties but also contribute to its binding affinity to biological targets.

In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced bioavailability and resistance to metabolic degradation. The use of fluorine atoms in pharmaceuticals has been extensively studied, and compounds like (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride exemplify this trend. The fluorine atoms at the 2-position and the trifluoromethyl group at the 3-position of the phenyl ring play a crucial role in modulating the compound's interactions with biological receptors.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The chiral amine functionality provides a scaffold for further derivatization, allowing chemists to explore a wide range of structural modifications. This flexibility is particularly valuable in the context of rational drug design, where precise control over molecular structure is essential for achieving desired pharmacological effects.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutics. For instance, compounds containing fluoro and trifluoromethyl groups have shown promise in treating various diseases, including cancer and infectious disorders. The enhanced binding affinity and metabolic stability provided by these substituents make them particularly useful in designing drugs with improved efficacy and reduced side effects.

The hydrochloride salt form of (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine not only improves the compound's solubility but also enhances its stability under various storage conditions. This makes it a more practical candidate for further pharmaceutical development. Solubility is a critical factor in drug formulation, as it directly impacts the bioavailability and therapeutic efficacy of a drug.

In conclusion, (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride (CAS No. 2416218-85-2) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, including chiral centers and fluorinated substituents, make it an attractive candidate for further exploration. As research continues to uncover new applications for fluorinated compounds, this compound is likely to play an important role in the development of next-generation therapeutics.

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